REACTION_CXSMILES
|
N1C=CN=C1.C(O[C:10]1[CH:30]=[CH:29][C:13]([C:14]2[CH2:15][O:16][C:17]3[C:22]([CH:23]=2)=[CH:21][CH:20]=[C:19](OC(=O)C)[C:18]=3C)=[CH:12][CH:11]=1)(=O)C>C(O)C>[O:16]1[C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:23]=[C:14]([C:13]2[CH:29]=[CH:30][CH:10]=[CH:11][CH:12]=2)[CH2:15]1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the mixture was refluxed for 45 min under argon
|
Duration
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45 min
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was precipitated by addition of distilled water (10 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(=CC2=CC=CC=C12)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |